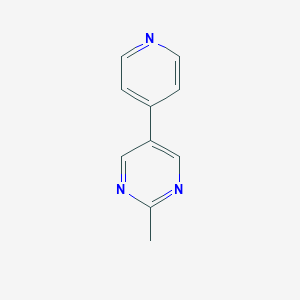

2-Methyl-5-(pyridin-4-yl)pyrimidine

Description

Properties

CAS No. |

193885-93-7 |

|---|---|

Molecular Formula |

C10H9N3 |

Molecular Weight |

171.2 g/mol |

IUPAC Name |

2-methyl-5-pyridin-4-ylpyrimidine |

InChI |

InChI=1S/C10H9N3/c1-8-12-6-10(7-13-8)9-2-4-11-5-3-9/h2-7H,1H3 |

InChI Key |

OVSDQXNFPJEJNU-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C=N1)C2=CC=NC=C2 |

Canonical SMILES |

CC1=NC=C(C=N1)C2=CC=NC=C2 |

Synonyms |

Pyrimidine, 2-methyl-5-(4-pyridinyl)- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Active Pharmaceutical Ingredients (APIs)

2-Methyl-5-(pyridin-4-yl)pyrimidine serves as a key intermediate for synthesizing various APIs. Notably, it is involved in the production of imatinib mesylate, a well-known tyrosine kinase inhibitor used primarily in treating chronic myeloid leukemia and gastrointestinal stromal tumors. Imatinib's effectiveness and low toxicity profile make it a significant therapeutic agent in oncology .

Synthesis of Other Compounds

The compound is also a precursor for other derivatives that exhibit antibacterial and antifungal activities. For instance, N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, derived from this compound, has shown promising results in vitro for its antimicrobial properties .

Medicinal Chemistry

Design of Novel Therapeutics

The pyrimidine moiety is widely recognized for its diverse pharmacological activities. Researchers have synthesized various pyrimidine derivatives to explore their potential as anti-fibrotic agents and other therapeutic applications. For example, studies have indicated that certain derivatives can inhibit collagen expression and hydroxyproline content, suggesting their utility in treating fibrosis-related conditions .

Structure-Activity Relationship (SAR) Studies

The structural variations of this compound derivatives allow for extensive SAR studies to optimize their biological activity. These studies are crucial for developing more potent and selective compounds targeting specific biological pathways .

Research Applications

Chemical Synthesis Techniques

The synthesis of this compound involves various methods, including microwave-assisted synthesis that enhances reaction efficiency and product yield. For instance, one method reported an efficiency of 98% with high purity levels using dimethyl sulfoxide as a solvent under controlled conditions . This highlights the importance of optimizing synthetic routes in pharmaceutical development.

Biological Activity Screening

Research involving this compound often includes biological activity screening to assess its efficacy against various diseases. The compound's derivatives have been evaluated for their potential to act as inhibitors of specific enzymes or receptors involved in disease progression, showcasing their relevance in drug discovery .

Data Summary Table

| Application Area | Details |

|---|---|

| Pharmaceuticals | Precursor for imatinib mesylate; antibacterial and antifungal derivatives |

| Medicinal Chemistry | Development of anti-fibrotic agents; structure-activity relationship studies |

| Research Techniques | Microwave-assisted synthesis; biological activity screening |

Case Studies

- Imatinib Mesylate Production : A detailed study highlighted the synthesis route of imatinib mesylate from this compound, emphasizing its role in cancer treatment. The study confirmed the compound's low toxicity while maintaining high efficacy against targeted cancer cells .

- Anti-Fibrotic Activity Research : Recent investigations into novel pyrimidine derivatives derived from this compound demonstrated significant inhibition of collagen production in vitro, suggesting potential applications in treating fibrotic diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The biological and chemical behavior of pyrimidine derivatives is heavily influenced by substituents. Below is a comparative analysis of key compounds:

Physicochemical Properties

- Solubility: Salt forms (e.g., dihydrochlorides) improve aqueous solubility, whereas thieno-pyrimidines may exhibit lower solubility due to aromatic stacking .

Key Research Findings and Implications

- Substituent Position Matters : The placement of substituents (e.g., methyl at pyrimidine-2 vs. pyridine-4) significantly alters electronic density and steric effects, impacting binding affinity .

- Activity vs.

- Synthetic Flexibility: Thieno-pyrimidines () demonstrate modular synthesis routes, enabling boronic acid cross-coupling for further functionalization .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-5-(pyridin-4-yl)pyrimidine?

- Methodology :

- Nucleophilic Substitution : Start with halogenated pyrimidine intermediates (e.g., 4-chloropyrimidine derivatives) and react with pyridinyl Grignard reagents under inert conditions. Purification via column chromatography (e.g., silica gel, 5–10% EtOAc/CH₂Cl₂) ensures high yield .

- Condensation Reactions : Combine pyridine-4-carboxaldehyde with methyl-substituted pyrimidine precursors in refluxing acetic acid. Monitor reaction progress via TLC and isolate via recrystallization (e.g., hexane/EtOAC) .

- Safety : Conduct reactions in fume hoods with PPE (gloves, goggles) due to toxic byproducts (e.g., H₂S) .

Q. How is the structure of this compound characterized?

- Crystallography : Single-crystal X-ray diffraction confirms planarity of the pyrimidine ring (mean deviation <0.015 Å) and dihedral angles between substituents (e.g., 14.1° for aryl groups) .

- Spectroscopy :

- ¹H/¹³C NMR : Identify methyl (δ ~2.5 ppm) and pyridinyl protons (δ ~8.5 ppm). Coupling patterns distinguish substitution positions .

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 188.1) .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Disposal : Segregate halogenated waste (e.g., chlorinated solvents) and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl groups) affect the compound’s bioactivity?

- SAR Studies :

- Electron-Withdrawing Groups : Trifluoromethyl at C-7 enhances metabolic stability by reducing CYP450-mediated oxidation. Test via in vitro microsomal assays .

- Pyridinyl Substitution : 4-Pyridinyl groups improve solubility (logP reduction by ~0.5 units) and kinase inhibition (IC₅₀ <100 nM in EGFR assays) .

- Data Validation : Cross-validate IC₅₀ values using orthogonal assays (e.g., fluorescence polarization vs. radiometric) to resolve discrepancies .

Q. What strategies resolve contradictions in biological activity data for pyridinylpyrimidines?

- Experimental Design :

- Dose-Response Curves : Use ≥10 concentrations to minimize false positives in cytotoxicity assays (e.g., MTT vs. ATP-lite) .

- Control Compounds : Include 5-FU or gefitinib as benchmarks to normalize inhibition rates across studies .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare inter-study variability (e.g., p <0.05 for significance) .

Q. How does crystallographic analysis elucidate binding interactions of this compound with biological targets?

- Co-Crystallization : Soak protein crystals (e.g., kinases) with the compound (1–5 mM in 20% PEG 3350). Resolve structures at ≤2.0 Å resolution to map hydrogen bonds (e.g., pyridinyl N→Backbone NH) .

- Computational Docking : Validate crystallographic poses using AutoDock Vina (RMSD <1.5 Å) and correlate with ΔG binding energies .

Q. What computational methods predict the regioselectivity of electrophilic substitutions in pyridinylpyrimidines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.